Antiherpetic Activity of E-5-(2-Chlorovinyl)-2′-Deoxycytidine (CVDC) Relative to the Clinical Benchmark BVDU
The E-isomer of 5-(2-chlorovinyl)-2′-deoxycytidine (CVDC), a 5-substituted derivative of 2′-deoxycytidine bearing a 2′-chloro modification, exhibits antiherpetic activity that is only slightly lower than the potent clinical benchmark compound E-5-(2-bromovinyl)-2′-deoxyuridine (BVDU) [1]. The Z-isomer of CVDC demonstrated markedly reduced activity, confirming stereospecific antiviral requirements. None of the tested compounds showed activity against thymidine kinase (TK)-deficient HSV-1 variants, indicating that activation requires viral TK-mediated phosphorylation [1].
| Evidence Dimension | Antiviral activity against HSV-1 and VZV |
|---|---|
| Target Compound Data | E-5-(2-chlorovinyl)-2′-deoxycytidine (CVDC) — activity described as "only slightly less active" than BVDU |
| Comparator Or Baseline | E-5-(2-bromovinyl)-2′-deoxyuridine (BVDU) — potent anti-herpes compound |
| Quantified Difference | Slightly lower activity (qualitative comparator); Z-isomer "markedly less active" than E-isomer |
| Conditions | HSV-1 and VZV replication assays in cell culture; tested against both wild-type and TK-deficient viral strains |
Why This Matters
This establishes that the 5-chlorovinyl/2′-chloro combination in CVDC yields near-clinical-grade antiherpetic potency, supporting its selection as a chemical scaffold for antiviral nucleoside analog development where BVDU's bromovinyl moiety may present toxicity or synthetic limitations.
- [1] Shimizu SI, et al. E-5-(2-Chlorovinyl)-2′-Deoxycytidine: Synthesis and Antiherpetic Activity. Antiviral Chem Chemother. 1990;1(1):35-40. doi:10.1177/095632029000100106. View Source
